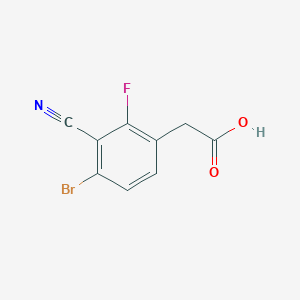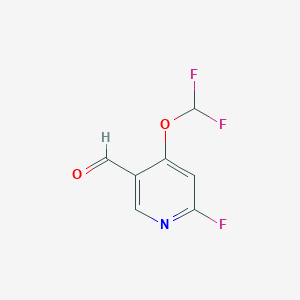
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene
Vue d'ensemble
Description
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene is a synthetic compound belonging to the nitrobenzene family. It is a colorless solid that can be used in various laboratory experiments. It is a common reagent in organic synthesis and is used as a starting material for a variety of compounds. This compound has a wide range of applications in scientific research, and is used in drug discovery and development, as well as in the synthesis of various compounds.
Applications De Recherche Scientifique
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, as well as in the synthesis of various polymers. In addition, it is used in the synthesis of fluorescent dyes, and in the synthesis of dyes for medical imaging.
Mécanisme D'action
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene acts as a reagent in organic reactions. It is used as a catalyst in organic reactions, as well as a starting material for the synthesis of various organic compounds. It is also used as an oxidizing agent in the synthesis of various compounds.
Biochemical and Physiological Effects
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic when ingested. In addition, it may cause skin irritation and eye irritation when exposed to the skin or eyes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and is stable under normal laboratory conditions. It is also a useful reagent in organic synthesis, and can be used as a catalyst in various reactions. However, it is also toxic and can cause skin and eye irritation when exposed to the skin or eyes.
Orientations Futures
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene has potential applications in drug discovery and development, agrochemicals, and other organic compounds. Further research is needed to understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in the synthesis of fluorescent dyes and other compounds. Additionally, research is needed to explore its potential as a catalyst in a variety of reactions. Finally, research is needed to develop safer and more efficient methods of synthesis.
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(15-7(10)11)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXCFHVRDMTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



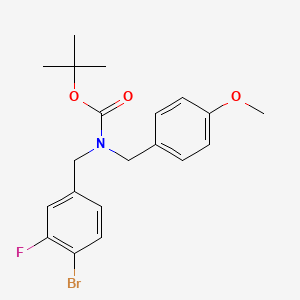
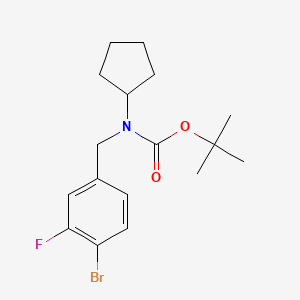
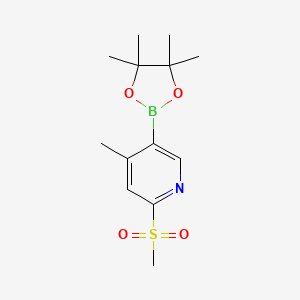

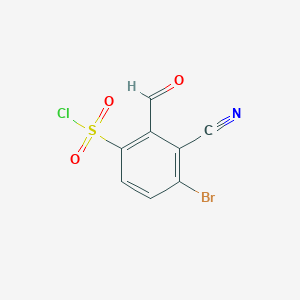
![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
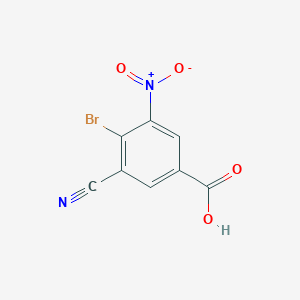
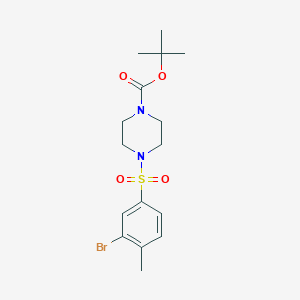
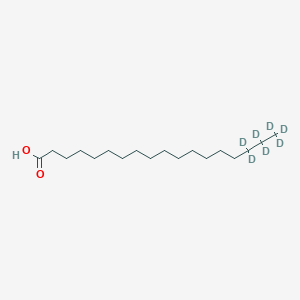

![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)

